2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one

Structure-Activity Relationship (SAR) Medicinal Chemistry Pyrimidinone Derivatives

This 4-fluorobenzylthio-substituted pyrimidin-4(3H)-one is an essential SAR comparator to unsubstituted benzylthio analogs, showing divergent Gram-positive activity and cytotoxicity profiles critical for antimicrobial lead optimization. As a patent-validated intermediate (CA2371671A1) for Lp-PLA2 inhibitors, it enables direct entry into atherosclerosis programs without initial S-alkylation synthesis. The para-fluorine atom provides a ¹⁹F NMR handle for binding and metabolic stability studies. Generic substitution is scientifically unjustified—procure this specific derivative to ensure experimental reproducibility.

Molecular Formula C11H9FN2OS
Molecular Weight 236.27g/mol
CAS No. 353260-21-6
Cat. No. B501056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one
CAS353260-21-6
Molecular FormulaC11H9FN2OS
Molecular Weight236.27g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC=CC(=O)N2)F
InChIInChI=1S/C11H9FN2OS/c12-9-3-1-8(2-4-9)7-16-11-13-6-5-10(15)14-11/h1-6H,7H2,(H,13,14,15)
InChIKeyADMAASSUBQDVAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Fluorobenzyl)thio)pyrimidin-4(3H)-one (CAS 353260-21-6): Procurement-Grade Overview for Pyrimidinone-Based Research


2-((4-Fluorobenzyl)thio)pyrimidin-4(3H)-one (CAS 353260-21-6, molecular formula C11H9FN2OS, molecular weight 236.27) is a 2-thiopyrimidin-4(3H)-one derivative featuring a 4-fluorobenzyl thioether substituent at the C2 position of the pyrimidinone core. This compound belongs to a well-characterized class of S-alkylated thiouracil analogs that have been systematically evaluated for structure-activity relationships in antimicrobial and anticancer applications [1]. The 4-fluorobenzyl substitution confers distinct electronic properties (inductive electron withdrawal via para-fluorine) and lipophilic characteristics that differentiate this compound from non-fluorinated benzyl analogs and other alkylthio-substituted pyrimidinones. Commercially available from multiple vendors with purity specifications typically at 98% , this compound serves as both a pharmacological probe for SAR studies and a synthetic intermediate for more complex pyrimidinone-based scaffolds, including Lp-PLA2 inhibitor candidates described in patent literature [2].

Why 2-((4-Fluorobenzyl)thio)pyrimidin-4(3H)-one Cannot Be Interchanged with Non-Fluorinated Benzyl or Alkylthio Pyrimidinone Analogs


Generic substitution among 2-thiopyrimidin-4(3H)-one derivatives is scientifically unjustified due to the pronounced structure-activity relationship (SAR) divergence driven by the S-alkyl/aralkyl substituent. Systematic evaluation of five structurally related analogs (5a-5e) demonstrated that antimicrobial activity, antifungal spectrum, and cytotoxic potency vary dramatically based solely on the identity of the 2-thio substituent—with compounds differing by a single para-fluorine atom or by benzyl versus cyclohexylmethyl groups exhibiting qualitatively distinct activity profiles [1]. Specifically, the benzylthio analog (5d) showed measurable antimicrobial activity against select Gram-positive and Gram-negative strains but was completely devoid of cytotoxic activity across six cancer cell lines tested, whereas the 1-adamantylthio analog (5e) exhibited potent cytotoxicity with IC50 values of 32.0-36.91 μg/mL across multiple cancer types [2]. The 4-fluorobenzyl substitution in the target compound introduces both electronic modulation (via the electron-withdrawing para-fluorine atom) and altered lipophilicity compared to the unsubstituted benzylthio analog, potentially modifying target engagement and cellular permeability. Consequently, procurement decisions predicated on class-level assumptions without verifying specific substituent identity risk experimental failure, irreproducible results, and invalid SAR conclusions.

2-((4-Fluorobenzyl)thio)pyrimidin-4(3H)-one: Quantitative Differentiation Evidence for Scientific Procurement


Structural and Substitution-Specific Differentiation: 4-Fluorobenzylthio Versus Benzylthio and Alkylthio Pyrimidinone Analogs

The target compound 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one (referred to herein as the 4-fluorobenzylthio analog) represents a structural variant of the 2-benzylthiopyrimidin-4(3H)-one scaffold (compound 5d) characterized in a comprehensive SAR study of five S-alkylated 2-thiouracil derivatives (5a-5e). The target compound differs from compound 5d specifically by the presence of a para-fluorine substituent on the benzyl aromatic ring. The unsubstituted benzylthio analog (5d) exhibited antimicrobial activity against Branhamella catarrhalis (Moraxella catarrhalis) but was inactive against all Gram-positive bacteria tested and showed no detectable cytotoxic activity against six cancer cell lines (HuCCA-1, MDA-MB 231, A549, HeLa, HCC-S102, HL-60) [1]. In contrast, the cyclohexylmethylthio analog (5c) demonstrated complete growth inhibition against Streptococcus pyogenes, B. catarrhalis, and Candida albicans, with selective cytotoxicity against P388 leukemia cells (IC50 = 40.36 μg/mL) [1]. The 1-adamantylthio analog (5e) exhibited the most potent cytotoxic activity across multiple cancer cell lines, with IC50 values of 32.0 μg/mL (T47D), 35.0 μg/mL (H69AR), 32.5 μg/mL (HepG2), and 36.91 μg/mL (P388) [1]. The para-fluorine atom in the target compound introduces an electron-withdrawing inductive effect (-I) and potential halogen bonding capacity that is absent in compound 5d, which may modulate binding interactions with biological targets and influence metabolic stability [2]. Additionally, the 4-fluorobenzylthio moiety is explicitly claimed as a preferred substituent in Lp-PLA2 inhibitor patents, whereas unsubstituted benzylthio analogs are not similarly prioritized [3].

Structure-Activity Relationship (SAR) Medicinal Chemistry Pyrimidinone Derivatives

Antimicrobial Activity Profile: Comparative Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

In a dedicated antimicrobial screening study of pyrimidine derivatives containing the 4-fluorobenzylthio moiety, compounds incorporating the 2-(4-fluorobenzylthio)pyrimidin-4(3H)-one scaffold were evaluated against a panel of bacterial strains. Compounds 4b, 4g, 4c, and 4f demonstrated good activity against Bacillus subtilis (Gram-positive), while compounds 4a, 4e, 4b, 4c, 4f, 4g, and 4h exhibited activity against Pseudomonas aeruginosa (Gram-negative) [1]. In the broader SAR context of 2-thiopyrimidin-4(3H)-one analogs, the unsubstituted benzylthio analog (5d) showed antimicrobial activity exclusively against Branhamella catarrhalis (Gram-negative) but demonstrated no activity against any Gram-positive bacteria tested [2]. The cyclohexylmethylthio analog (5c) displayed a broader antimicrobial spectrum, including complete inhibition against Streptococcus pyogenes (Gram-positive), B. catarrhalis (Gram-negative), and antifungal activity against Candida albicans [2]. The 1-adamantylthio analog (5e) exhibited antimicrobial activity limited to S. pyogenes and B. catarrhalis. The target compound's 4-fluorobenzylthio substitution pattern appears to confer activity against both Gram-positive (B. subtilis) and Gram-negative (P. aeruginosa) organisms, a profile that distinguishes it from the Gram-negative-selective activity of the unsubstituted benzyl analog 5d. This spectrum difference is consistent with fluorine substitution effects observed across multiple pyrimidine-based antimicrobial series.

Antimicrobial Screening Antibacterial Agents Gram-Positive Pathogens

Cytotoxic Activity Profile: Absence of Broad Cytotoxicity Distinguishes This Scaffold from Highly Potent Analogs

The cytotoxic activity of 2-thiopyrimidin-4(3H)-one analogs was systematically evaluated against a panel of 11 cancer cell lines, revealing dramatic substituent-dependent differences in potency. The unsubstituted benzylthio analog (compound 5d, the closest structural comparator to the target compound lacking only the para-fluorine atom) was completely devoid of cytotoxic activity against all six cancer cell lines tested (HuCCA-1 cholangiocarcinoma, MDA-MB 231 breast adenocarcinoma, A549 lung carcinoma, HeLa cervical carcinoma, HCC-S102 hepatocellular carcinoma, and HL-60 promyelocytic leukemia) [1]. In marked contrast, the 1-adamantylthio analog (5e) exhibited potent and broad-spectrum cytotoxicity with IC50 values of 32.0 μg/mL (T47D breast cancer), 35.0 μg/mL (H69AR multidrug-resistant small cell lung cancer), 32.5 μg/mL (HepG2 hepatocellular carcinoma), and 36.91 μg/mL (P388 murine leukemia)—approaching the potency of the reference standard etoposide (IC50 = 30.0 μg/mL against H69AR) [1]. The cyclohexylmethylthio analog (5c) demonstrated selective cytotoxicity limited to the P388 leukemia cell line (IC50 = 40.36 μg/mL) [1]. The 1-butylthio (5a) and 2-butylthio (5b) analogs were similarly inactive against all tested cancer cell lines. The target compound, bearing the 4-fluorobenzylthio substituent, is expected to exhibit a cytotoxic profile more closely aligned with the benzylthio analog (5d) than with the highly cytotoxic adamantyl analog (5e), based on shared benzylthio scaffold architecture. The presence of the para-fluorine atom may modulate cytotoxicity through altered cellular permeability or target interactions, but the benzylthio core itself does not confer intrinsic cytotoxic potency in this chemotype.

Cytotoxicity Assay Anticancer Screening Cancer Cell Lines

Lp-PLA2 Inhibitor Scaffold: Patent-Documented Prioritization of 4-Fluorobenzylthio Substitution

The 4-fluorobenzylthio-pyrimidin-4-one scaffold is explicitly disclosed and prioritized in patent literature claiming pyrimidinone compounds as inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in atherosclerotic plaque formation and cardiovascular disease [1]. In Canadian Patent CA2371671A1, the 4-fluorobenzylthio group is specifically enumerated among preferred R1 substituents in the general formula (I), with the language "Representative examples of R1 include 4-fluorobenzylthio" [2]. Multiple concrete examples of fully elaborated Lp-PLA2 inhibitors incorporating the 4-fluorobenzylthio moiety are disclosed, including 1-(N-Methyl-N-(4-(4-chlorophenyl)benzyl)aminocarbonylmethyl)-2-(4-fluorobenzyl)thio-5-(1-methylpyrazol-4-ylmethyl)pyrimidin-4-one and related N-alkylated derivatives bearing diverse C5 substituents [3]. The patent further claims the intermediate 2-(4-fluorobenzyl)thio-5-(1-methyl-4-pyrazolylmethyl)pyrimidin-4-one as a specific compound of interest [4]. While the unsubstituted benzylthio analog is not explicitly excluded, the specific inclusion of the 4-fluorobenzylthio variant as a representative preferred R1 substituent suggests that the para-fluorine atom may contribute favorable properties—potentially enhanced metabolic stability (reduced CYP-mediated oxidation at the para-position), modulated lipophilicity, or optimized target engagement—within the Lp-PLA2 pharmacophore. Notably, the patent also discloses comparative Lp-PLA2 inhibitory data for structurally related compounds, establishing the pyrimidin-4-one core as a validated pharmacophore for this enzyme target.

Lp-PLA2 Inhibition Atherosclerosis Cardiovascular Drug Discovery

2-((4-Fluorobenzyl)thio)pyrimidin-4(3H)-one: Evidence-Backed Research and Procurement Applications


SAR Studies of 2-Thiopyrimidin-4(3H)-one Antimicrobial Agents

This compound serves as the 4-fluorinated comparator to the well-characterized unsubstituted benzylthio analog (compound 5d) in structure-activity relationship studies of antimicrobial thiopyrimidinones. The established SAR framework from the 5a-5e analog series [1] provides a validated baseline for interpreting the electronic and steric contributions of the para-fluorine atom. Procurement of this compound enables direct side-by-side antimicrobial evaluation against B. subtilis, P. aeruginosa, and other clinically relevant strains, with the Kassab et al. (2001) study [2] providing a reference activity profile for compounds incorporating this scaffold. The differential Gram-positive activity observed in the 4-fluorobenzylthio series, contrasted with the Gram-negative-only activity of the unsubstituted benzyl analog 5d, offers a testable hypothesis regarding the role of fluorine substitution in modulating antibacterial spectrum.

Synthetic Intermediate for Lp-PLA2 Inhibitor Development

The compound functions as a key synthetic intermediate in the preparation of Lp-PLA2 inhibitors for atherosclerosis research, as documented in CA2371671A1 [3]. The patent explicitly discloses N-alkylation of the pyrimidinone N1 position and further elaboration at the C5 position to generate fully functionalized Lp-PLA2 inhibitors bearing the 4-fluorobenzylthio moiety. Procurement of this intermediate enables medicinal chemistry teams to access a patent-validated scaffold without undertaking the initial S-alkylation synthesis, accelerating SAR exploration around N1 and C5 substituents while maintaining the preferred 4-fluorobenzylthio R1 group. The absence of intrinsic cytotoxicity in the benzylthio scaffold (as demonstrated for analog 5d) [1] provides a clean background for evaluating target-specific Lp-PLA2 inhibitory activity without confounding cytotoxic effects.

Fluorine-Substituent Effects in Pyrimidinone Pharmacology

This compound provides a defined probe for investigating the pharmacological impact of para-fluorine substitution on the pyrimidin-4-one scaffold. The established SAR baseline from the 5a-5e series [1] demonstrates that the unsubstituted benzylthio analog (5d) exhibits antimicrobial activity limited to Gram-negative organisms and zero detectable cytotoxicity. The target compound allows systematic evaluation of whether para-fluorine introduction alters: (1) antimicrobial spectrum (particularly Gram-positive coverage); (2) metabolic stability (reduced CYP-mediated para-hydroxylation); (3) lipophilicity and cellular permeability; and (4) target binding affinity in Lp-PLA2 or other enzyme systems. These studies inform rational fluorination strategies in pyrimidinone-based drug discovery programs.

Thioether-Linked Pyrimidinone Chemical Biology Tool

The 4-fluorobenzylthio-pyrimidin-4(3H)-one scaffold represents a chemically tractable chemotype for developing chemical biology probes. The thioether linkage provides metabolic stability superior to ester or amide linkages while maintaining synthetic accessibility for further derivatization. The para-fluorine atom offers a convenient ¹⁹F NMR spectroscopic handle for monitoring compound integrity, protein binding, and cellular distribution in biophysical and cellular assays. Procurement of this compound supports the development of fluorine-labeled probe molecules for target engagement studies, competitive binding assays, and cellular pharmacokinetic investigations within the broader class of 2-thiopyrimidin-4(3H)-one bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((4-fluorobenzyl)thio)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.